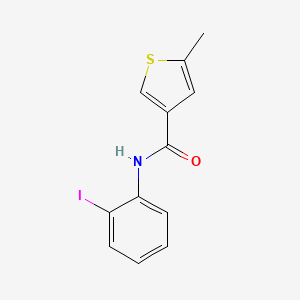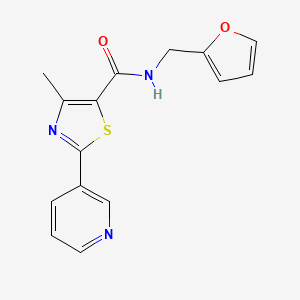
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide, also known as IMPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the detection and treatment of Alzheimer's disease.
Applications De Recherche Scientifique
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential applications in the detection of amyloid plaques in the brains of Alzheimer's disease patients. Amyloid plaques are a hallmark of Alzheimer's disease and are formed by the accumulation of beta-amyloid peptides. N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been shown to bind specifically to beta-amyloid peptides and can be used as a diagnostic tool for the early detection of Alzheimer's disease. In addition, N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
Mécanisme D'action
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide binds specifically to beta-amyloid peptides through its iodine and thiophene functional groups. The binding of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide to beta-amyloid peptides results in the formation of a stable complex that can be detected through various imaging techniques. In addition, N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has also been shown to inhibit the aggregation of beta-amyloid peptides, which is a key step in the formation of amyloid plaques.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. In addition, N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been shown to cross the blood-brain barrier, which is important for its potential applications in the detection and treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide is its specificity for beta-amyloid peptides, which allows for the accurate detection and quantification of amyloid plaques. However, one limitation of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide is its relatively low binding affinity for beta-amyloid peptides, which may limit its sensitivity for the detection of early-stage Alzheimer's disease.
Orientations Futures
There are several future directions for the research and development of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide. Another direction is the development of new imaging techniques that can improve the sensitivity and specificity of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide for the detection of amyloid plaques. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-iodophenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c1-8-6-9(7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQERJNBOQPETBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isobutyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4737224.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-methylbenzamide](/img/structure/B4737230.png)
![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4737234.png)
![1-benzyl-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4737241.png)
![3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4737248.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4737250.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4737260.png)
![1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4737265.png)
![N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4737277.png)

![2,5-dimethyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B4737289.png)
![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B4737291.png)
![N-cyclopentyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4737294.png)
![2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4737306.png)